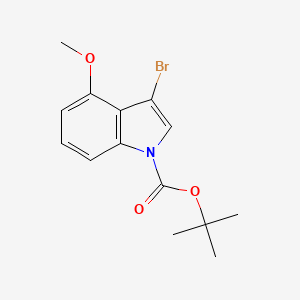

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate

Description

Structural Overview and Nomenclature

IUPAC Name Derivation

The systematic name follows IUPAC guidelines for polycyclic systems:

- Parent structure : Indole (1H-indole), a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- Substituent prioritization :

- Position 1 : tert-butoxycarbonyl (Boc) group, assigned the lowest possible number (1) due to Cahn-Ingold-Prelog priority rules.

- Position 3 : Bromine atom.

- Position 4 : Methoxy group.

- Assembly : Substituents are listed alphabetically, yielding the full name:

tert-butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate.

Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₆BrNO₃ |

| Molecular weight | 326.19 g/mol |

| Composition (by atom) | 14C, 16H, 1Br, 1N, 3O |

Derivation :

Key Functional Groups and Substituent Effects

Functional Group Inventory

| Position | Group | Structural Impact |

|---|---|---|

| 1 | tert-Butyl carbamate | - Nitrogen protection - Steric hindrance |

| 3 | Bromine | - Electrophilic reactivity - Cross-coupling potential |

| 4 | Methoxy | - Electron donation via resonance - Increased solubility |

Substituent Interplay

Electronic Effects :

- The methoxy group at C4 donates electron density through resonance (+M effect), activating the indole ring for electrophilic substitution at C5 and C7 positions.

- Bromine at C3 exerts a moderate -I effect, creating localized electron deficiency that directs nucleophilic attacks to adjacent positions.

Steric Considerations :

- The tert-butyl group creates a 3D barrier around N1, preventing unwanted side reactions at the indole nitrogen during synthetic modifications.

- Spatial arrangement of substituents forces non-planar conformations, as demonstrated in analogous structures where bulky groups induce torsional angles >15°.

Reactivity Profile :

- Bromine serves as a leaving group in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions).

- The Boc group enables controlled deprotection under acidic conditions (e.g., HCl/dioxane) while resisting basic environments.

Properties

Molecular Formula |

C14H16BrNO3 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

tert-butyl 3-bromo-4-methoxyindole-1-carboxylate |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3 |

InChI Key |

AUVMNPWAFHSEQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

- Protection of the indole nitrogen with a tert-butyl carbamate group (Boc protection).

- Selective bromination at the 3-position of the indole ring.

- Introduction of the methoxy group at the 4-position via electrophilic aromatic substitution or through functional group transformation.

Stepwise Preparation

Boc Protection of Indole Nitrogen

The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or pyridine. This step stabilizes the indole nucleus and prevents unwanted side reactions during subsequent bromination and methoxylation steps.

- Typical conditions: Room temperature, overnight stirring.

- Solvent: Dichloromethane or pyridine.

- Yield: High (up to 99%) as reported in related indole derivative preparations.

Bromination at the 3-Position

Selective bromination at the 3-position of the Boc-protected indole is achieved using N-bromosuccinimide (NBS) under controlled conditions.

- Reaction conditions: Room temperature, often in dichloromethane or THF.

- Stoichiometry: Approximately 1 equivalent of NBS.

- Outcome: High regioselectivity for 3-position bromination due to Boc protection directing effects.

- Yields reported: Typically 80-90% for similar compounds.

Methoxylation at the 4-Position

The methoxy group at the 4-position can be introduced by:

- Electrophilic aromatic substitution using methanol under acidic catalysis.

- Alternatively, starting from a 4-hydroxyindole intermediate, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can be performed.

This step is often carried out after bromination to avoid interference with the bromination step.

Alternative Electrochemical Bromination

Recent studies have demonstrated the use of electrochemical methods for bromination of indole derivatives, providing milder conditions and avoiding excess reagents.

Detailed Data Table of Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP/pyridine | DCM or pyridine | RT, overnight | 90-99 | Protects indole NH, stabilizes for subsequent steps |

| Bromination (3-position) | N-bromosuccinimide (NBS), 1 equiv | DCM or THF | RT | 80-90 | High regioselectivity due to Boc group |

| Methoxylation (4-position) | Methyl iodide or MeOH with acid/base catalyst | Acetone, DMF | RT to reflux | 70-85 | Methylation of 4-hydroxy intermediate or direct substitution |

| Electrochemical Bromination | Constant current electrolysis, MgCl2 electrolyte | Electrochemical cell | RT | ~80 | Environmentally friendly alternative to NBS bromination |

Research Findings and Analysis

- The Boc protection step is critical to achieve regioselective bromination at the 3-position, as unprotected indole tends to undergo multiple substitutions.

- NBS bromination is the most common and efficient method for 3-bromo substitution, with yields consistently above 80% reported in multiple studies.

- Methoxylation at the 4-position can be achieved either by direct electrophilic substitution or via methylation of a hydroxy precursor. The choice depends on availability of intermediates and desired purity.

- Electrochemical bromination offers a greener alternative with comparable yields and selectivity, reducing hazardous waste from brominating agents.

- Purification is typically performed by preparative thin-layer chromatography (TLC) or flash chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a palladium catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of 3-substituted-4-methoxyindole derivatives.

Oxidation: Formation of 4-methoxyindole-3-carboxylic acid.

Reduction: Formation of 4-methoxyindole-3-methanol.

Hydrolysis: Formation of 3-bromo-4-methoxyindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Pharmacological Potential

Crystallographic and Physical Properties

- Crystal Structure : Analogs like tert-butyl 3-(8-bromo-4H,10H-1,2-oxazolo[4,3-c][1]benzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate () exhibit well-defined crystal structures (R factor = 0.046), enabling precise structural analysis for drug design .

- Solubility: The tert-butyl group improves solubility in non-polar solvents, whereas polar substituents (e.g., hydroxymethyl) enhance aqueous compatibility .

Biological Activity

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate (TBMIC) is a derivative of indole, a heterocyclic compound known for its significant biological activities. Indoles and their derivatives have been extensively studied due to their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer, infections, and neurological disorders. This article explores the biological activity of TBMIC, focusing on its potential therapeutic effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

TBMIC features a bromine atom at the 3-position and a methoxy group at the 4-position of the indole ring. The tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈BrN₃O₂ |

| Molecular Weight | 324.21 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. TBMIC's structure suggests potential activity against various pathogens. A study on structurally similar compounds indicated that brominated indoles exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . While specific data on TBMIC is limited, its structural analogs have shown promising results, suggesting that further investigation into TBMIC's antimicrobial efficacy is warranted.

Anticancer Properties

The anticancer potential of indole derivatives is well-documented. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Preliminary studies suggest that TBMIC may exhibit similar mechanisms; however, specific studies are required to elucidate its exact effects on cancer cell proliferation and viability.

Neuroprotective Effects

Indoles have also been studied for their neuroprotective properties. Research indicates that certain indole derivatives can modulate neurotransmitter systems and reduce neuroinflammation . While direct studies on TBMIC are lacking, the presence of the methoxy group may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

The precise mechanisms by which TBMIC exerts its biological effects remain largely uncharacterized. However, it is hypothesized that like other indole derivatives, TBMIC may interact with various biological targets:

- Receptor Binding : Indoles often act as ligands for serotonin receptors and other neurotransmitter systems.

- Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer progression or microbial resistance.

- Gene Expression Modulation : Indoles can influence gene expression related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

While specific case studies on TBMIC are scarce, research on related indole compounds provides insight into its potential applications:

- Antibacterial Activity : A study found that brominated indoles displayed effective inhibition against Pseudomonas aeruginosa, with MIC values significantly lower than those of non-brominated analogs .

- Cytotoxicity Assessment : Analogous compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potential for TBMIC to be similarly effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.